molecular formula C8H6BrClF2O B12311892 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene

1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene

Cat. No.: B12311892
M. Wt: 271.48 g/mol
InChI Key: XQNZJQWPBNXXHK-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O. This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene typically involves the bromination and chloromethylation of a difluoromethoxy-substituted benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and formaldehyde or chloromethyl methyl ether for chloromethylation. The reactions are usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium iodide (NaI) in acetone is commonly used for halogen exchange reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of iodinated or other substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzene derivatives with reduced halogen content.

Scientific Research Applications

1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

  • 1-Bromo-2-(difluoromethoxy)benzene
  • 1-Chloro-2-(difluoromethoxy)benzene
  • 1-Bromo-4-(difluoromethoxy)benzene

Uniqueness: 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical reactivity. The difluoromethoxy group further enhances its chemical properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H6BrClF2O

Molecular Weight

271.48 g/mol

IUPAC Name

1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene

InChI

InChI=1S/C8H6BrClF2O/c9-7-2-1-6(13-8(11)12)3-5(7)4-10/h1-3,8H,4H2

InChI Key

XQNZJQWPBNXXHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CCl)Br

Origin of Product

United States

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